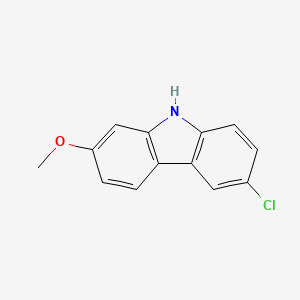
(6-Cyclohexylpyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Cyclohexylpyridin-3-yl)boronic acid is an organic compound with the molecular formula C11H16BNO2. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Cyclohexylpyridin-3-yl)boronic acid typically involves the reaction of 6-cyclohexylpyridine with a boron-containing reagent. One common method is the use of a palladium-catalyzed borylation reaction, where the pyridine derivative is treated with bis(pinacolato)diboron in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: (6-Cyclohexylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Alcohols or ketones.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(6-Cyclohexylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (6-Cyclohexylpyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with nucleophilic sites on target molecules. This property makes it useful as an inhibitor in biochemical studies, where it can bind to active sites of enzymes and modulate their activity . The boronic acid group interacts with hydroxyl or amino groups on the target molecule, forming a stable but reversible complex .
Comparison with Similar Compounds
- Phenylboronic acid
- Pyridin-3-ylboronic acid
- Cyclohexylboronic acid
Comparison: (6-Cyclohexylpyridin-3-yl)boronic acid is unique due to the presence of both a cyclohexyl group and a pyridine ring, which confer distinct steric and electronic properties. This makes it more versatile in certain synthetic applications compared to simpler boronic acids like phenylboronic acid .
Properties
Molecular Formula |
C11H16BNO2 |
|---|---|
Molecular Weight |
205.06 g/mol |
IUPAC Name |
(6-cyclohexylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C11H16BNO2/c14-12(15)10-6-7-11(13-8-10)9-4-2-1-3-5-9/h6-9,14-15H,1-5H2 |
InChI Key |
QKQZMJOXDDCMIV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1)C2CCCCC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



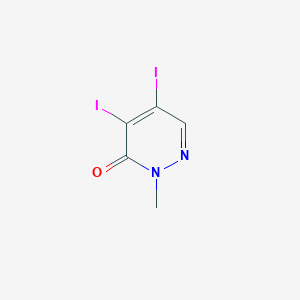
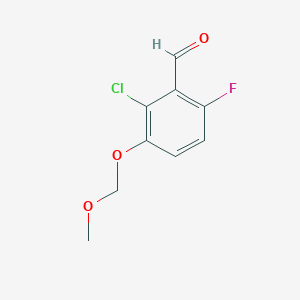
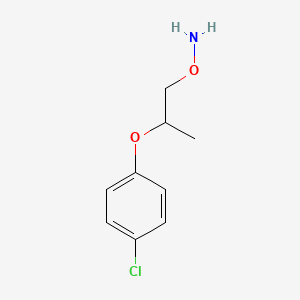
![[3-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14069112.png)
![1,5-Dinitro-2,4-bis[(propan-2-yl)oxy]benzene](/img/structure/B14069120.png)
![4-Fluoropyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B14069126.png)

![[[(2R,3R,4R,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)-4-fluoro-3-hydroxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate](/img/structure/B14069141.png)
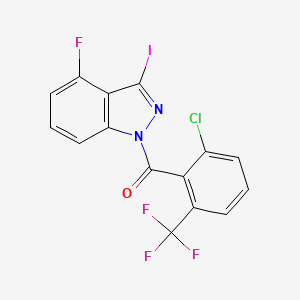
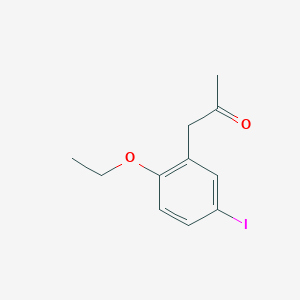

![Tert-butyl (2-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-2-oxoethyl)(4-aminobutyl)carbamate](/img/structure/B14069162.png)
